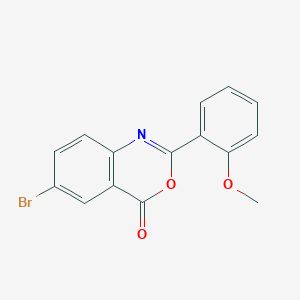

4-fluorophenyl 4-bromobenzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-fluorophenyl 4-bromobenzoate often involves the reaction of halogenated benzoyl compounds with isomeric fluoroanilines or other halogenated anilines in suitable solvents, such as dry acetonitrile, to yield good results. These compounds are typically characterized using techniques like multinuclear NMR, elemental analysis, and FTIR spectroscopy (Saeed et al., 2011; Özbey et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using X-ray diffraction, where crystal packing shows molecules connected by intermolecular hydrogen bonds, forming specific geometric arrangements. The planarity and conformation of various groups within the molecule, such as carbonyl and thiourea groups, are analyzed, often showing stabilization by intramolecular hydrogen bonding (Saeed et al., 2011; Özbey et al., 2004).

Chemical Reactions and Properties

Compounds similar to this compound participate in various chemical reactions, including base-catalyzed cyclization, yielding derivatives with potential antibacterial and antifungal activities. These reactions and the properties of the resulting compounds are confirmed through spectral and elemental analysis (Saeed et al., 2010).

Physical Properties Analysis

The physical properties of related compounds, such as their crystalline structure and the angles between molecular planes, are determined using X-ray crystallography and other structural analysis methods. These properties often relate to the compounds' stability and reactivity (Banu et al., 2011).

Chemical Properties Analysis

The chemical properties, including the reactivity of functional groups and the potential for forming derivatives through reactions like bromination, hydrolysis, cyanidation, and esterification, are crucial for understanding the utility and applications of these compounds. The overall yield and purity of synthesized compounds, such as methyl 4-bromo-2-methoxybenzoate, are important metrics for assessing synthesis efficiency (Chen Bing-he, 2008).

Propiedades

IUPAC Name |

(4-fluorophenyl) 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOUBADUWAGFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-({4-methyl-5-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B5654104.png)

![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(1H-pyrazol-1-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5654112.png)

![(1-{3-[(5,6-dimethylpyrimidin-4-yl)amino]propyl}piperidin-2-yl)methanol](/img/structure/B5654142.png)

![(3-(3-methyl-2-buten-1-yl)-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B5654145.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5654147.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5654162.png)

![3-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5654190.png)

![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B5654198.png)